molecular formula C8H9N3S2 B15281834 Methyl 2-(2-pyridinylmethylene)hydrazinecarbodithioate CAS No. 25976-53-8

Methyl 2-(2-pyridinylmethylene)hydrazinecarbodithioate

Katalognummer: B15281834
CAS-Nummer: 25976-53-8
Molekulargewicht: 211.3 g/mol
InChI-Schlüssel: YLAWGUKUAFQSDH-UXBLZVDNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-(2-pyridinylmethylene)hydrazinecarbodithioate is a chemical compound known for its unique structure and significant biological activities. It has been identified as a specific inhibitor of biofilm formation in certain bacterial species, making it a compound of interest in microbiology and medicinal chemistry .

Vorbereitungsmethoden

The synthesis of Methyl 2-(2-pyridinylmethylene)hydrazinecarbodithioate typically involves the condensation of 2-pyridinecarbaldehyde with methyl hydrazinecarbodithioate. This reaction is usually carried out in a solvent such as ethanol or 2-propanol, often in the presence of a base like triethylamine . The reaction conditions generally involve refluxing the mixture for several hours to ensure complete reaction .

Analyse Chemischer Reaktionen

Methyl 2-(2-pyridinylmethylene)hydrazinecarbodithioate undergoes various chemical reactions, including complexation with metal ions. For instance, it forms a complex with copper(II), which has been characterized by various spectroscopic methods . The compound also participates in substitution reactions, where the pyridyl ring can be replaced with other aromatic groups . Common reagents used in these reactions include metal salts and organic solvents.

Wirkmechanismus

The primary mechanism of action of Methyl 2-(2-pyridinylmethylene)hydrazinecarbodithioate involves the inhibition of the PelA enzyme, which is crucial for biofilm formation in certain bacteria. The compound acts as a noncompetitive inhibitor, binding to the enzyme and preventing its activity without directly competing with the substrate . This inhibition disrupts the biofilm formation process, making it a valuable tool in combating bacterial infections.

Vergleich Mit ähnlichen Verbindungen

Methyl 2-(2-pyridinylmethylene)hydrazinecarbodithioate is unique due to its specific inhibition of Pel-dependent biofilm formation. Similar compounds include:

These compounds share structural similarities but differ in their biological activities and toxicity profiles.

Eigenschaften

CAS-Nummer

25976-53-8

Molekularformel

C8H9N3S2

Molekulargewicht

211.3 g/mol

IUPAC-Name

methyl N-[(E)-pyridin-2-ylmethylideneamino]carbamodithioate

InChI

InChI=1S/C8H9N3S2/c1-13-8(12)11-10-6-7-4-2-3-5-9-7/h2-6H,1H3,(H,11,12)/b10-6+

InChI-Schlüssel

YLAWGUKUAFQSDH-UXBLZVDNSA-N

Isomerische SMILES

CSC(=S)N/N=C/C1=CC=CC=N1

Kanonische SMILES

CSC(=S)NN=CC1=CC=CC=N1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.